molecular formula C11H15ClN2O2 B598192 Benzyl 3-aminoazetidine-1-carboxylate hydrochloride CAS No. 1203295-44-6

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Cat. No.: B598192
CAS No.: 1203295-44-6
M. Wt: 242.703
InChI Key: XUMHHJPWIBFPJM-UHFFFAOYSA-N
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Description

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14N2O2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Scientific Research Applications

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is not explicitly mentioned in the sources I found. Its potential therapeutic and industrial applications suggest that it may interact with biological systems or chemical processes in specific ways.

Safety and Hazards

While specific safety and hazard information for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is not available in the sources I found, general safety measures for handling chemical substances should be followed. This includes avoiding contact with skin and eyes, using appropriate personal protective equipment, and ensuring good ventilation in the working area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminoazetidine in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.

    3-Aminoazetidine: The parent compound of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

    Benzyl azetidine-1-carboxylate: A related compound with a benzyl group attached to the azetidine ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a benzyl ester group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

benzyl 3-aminoazetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMHHJPWIBFPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662455
Record name Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203295-44-6
Record name Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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